Superior Cellular Potency in HepG2 Liver Cancer Cells vs. Closest Analog 2800Z
Epigenetic factor-IN-1 (40569Z) demonstrates significantly higher potency against the HepG2 liver cancer cell line compared to its close structural and functional analog 2800Z. In a direct comparative study, the IC50 value of 40569Z was approximately 10-fold lower (more potent) than that of 2800Z [1]. This difference is critical for determining effective working concentrations in vitro.
| Evidence Dimension | Cytotoxic potency (IC50) in liver cancer cells |
|---|---|
| Target Compound Data | 13 μM |
| Comparator Or Baseline | 2800Z (IC50 = 134 μM) |
| Quantified Difference | Approximately 10-fold higher potency for Epigenetic factor-IN-1 |
| Conditions | HepG2 human hepatocellular carcinoma cell line |
Why This Matters
This 10-fold potency difference directly impacts assay design, requiring lower compound concentrations for 40569Z to achieve equivalent SIRT7 inhibition, thereby reducing the risk of off-target effects and solubility issues.
- [1] Zhang, C., Li, Y., Liu, B., Ning, C., Li, Y., Wang, Y., & Li, Z. (2022). Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer. Frontiers in Cell and Developmental Biology, 9, 813233. View Source
